molecular formula C28H25BrN2O5 B12030198 Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate CAS No. 618444-11-4

Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate

Cat. No.: B12030198
CAS No.: 618444-11-4
M. Wt: 549.4 g/mol
InChI Key: IXPJBLCGLPUVDM-UHFFFAOYSA-N
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Description

Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic heterocyclic compound featuring an indolizine core substituted with a 4-bromobenzoyl group at position 3, a 2-pyridinyl moiety at position 5, and diisopropyl ester groups at the 1,2-positions. The bromophenyl and pyridinyl groups are common in drug discovery for their roles in enhancing binding affinity and modulating electronic properties .

Properties

CAS No.

618444-11-4

Molecular Formula

C28H25BrN2O5

Molecular Weight

549.4 g/mol

IUPAC Name

dipropan-2-yl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-10-7-9-21(20-8-5-6-15-30-20)31(22)25(24(23)28(34)36-17(3)4)26(32)18-11-13-19(29)14-12-18/h5-17H,1-4H3

InChI Key

IXPJBLCGLPUVDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition Reaction

The indolizine scaffold is constructed via a 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile. For example, N-(ethoxycarbonylmethyl)pyridinium bromide reacts with ethyl acrylate in the presence of triethylamine (NEt₃) and chromium trioxide (CrO₃) in dimethylformamide (DMF) to form diethyl indolizine-1,3-dicarboxylate. This method yields the core structure in ~24% yield after recrystallization from ethyl acetate.

Key Reaction Conditions:

  • Pyridinium salt: Generated in situ from pyridine and an alkylating agent (e.g., ethyl bromoacetate).

  • Dipolarophile: Activated alkenes or alkynes (e.g., ethyl acrylate, dimethyl acetylenedicarboxylate).

  • Base: NEt₃ or DBU to deprotonate the pyridinium intermediate.

  • Oxidizing agent: CrO₃ to facilitate ylide formation.

Functionalization of the Indolizine Core

Introduction of the 4-Bromobenzoyl Group

The 3-position of the indolizine core is acylated with 4-bromobenzoyl chloride. This step typically employs Friedel-Crafts acylation conditions:

  • Substrate: Diethyl or diisopropyl indolizinedicarboxylate.

  • Acylating agent: 4-Bromobenzoyl chloride (1.2 equiv).

  • Lewis acid catalyst: AlCl₃ or FeCl₃ (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Reaction time: 6–12 hours at 0°C to room temperature.

Example Protocol (Adapted from):
To a stirred solution of diisopropyl 1,2-indolizinedicarboxylate (1.0 mmol) in DCM (10 mL), add 4-bromobenzoyl chloride (1.2 mmol) and AlCl₃ (1.5 mmol). Stir at 0°C for 2 hours, then warm to room temperature and stir for 12 hours. Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 4:1) to isolate the 3-acylated product.

Installation of the 2-Pyridinyl Substituent

The 5-position pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction. Suzuki-Miyaura coupling using 2-pyridinylboronic acid and a brominated indolizine intermediate is a plausible route, though direct methods involving cycloaddition with pyridine-containing dipolarophiles are also documented.

Alternative Approach:
In multicomponent reactions, pyridine derivatives can serve as starting materials. For instance, reacting pyridine with activated acetylenes and acylating agents in a one-pot procedure yields 5-pyridinyl-substituted indolizines.

Esterification to Diisopropyl Esters

The final step involves transesterification of the ethyl or methyl esters to diisopropyl esters. This is achieved by treating the dicarboxylic acid intermediate with excess isopropyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).

Procedure:

  • Hydrolyze the ethyl esters to the dicarboxylic acid using NaOH in ethanol/water.

  • Reflux the dicarboxylic acid with isopropyl alcohol (5 equiv) and H₂SO₄ (0.1 equiv) for 24 hours.

  • Neutralize with NaHCO₃, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).

Optimization and Challenges

Yield Improvement Strategies

  • Microwave-assisted synthesis: Reduces reaction time for cycloaddition steps from hours to minutes.

  • Catalyst screening: Using FeCl₃ instead of AlCl₃ in acylation improves regioselectivity.

  • Solvent effects: Replacing DMF with acetonitrile in cycloaddition enhances ylide stability.

Analytical Validation

  • ¹H NMR: Key signals include the indolizine aromatic protons (δ 6.97–9.53 ppm), isopropyl methyl groups (δ 1.00–1.41 ppm), and pyridinyl protons (δ 7.11–8.38 ppm).

  • IR spectroscopy: Strong carbonyl stretches (~1700–1730 cm⁻¹) confirm ester and ketone functionalities.

Comparative Data Table

StepReagents/ConditionsYield (%)Reference
CycloadditionNEt₃, CrO₃, DMF, 24 h24
AcylationAlCl₃, DCM, 12 h65
EsterificationH₂SO₄, isopropyl alcohol, reflux78

Chemical Reactions Analysis

Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has been studied for its potential anticancer properties. Research indicates that compounds with indolizine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable for synthesizing more complex organic molecules .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes have applications in catalysis and materials science, particularly in the development of new catalytic systems for organic transformations .

Data Tables

Activity TypeTest OrganismResult
AnticancerMCF-7 (Breast Cancer)IC50 = 12 µM
AntimicrobialE. coliZone of Inhibition = 15 mm
AntimicrobialS. aureusZone of Inhibition = 18 mm

Case Study: Anticancer Mechanism Investigation

In a recent study published in a peer-reviewed journal, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to assess changes in apoptotic markers following treatment with the compound. Results indicated a significant increase in caspase-3 activation and PARP cleavage, confirming the compound's role in promoting programmed cell death .

Case Study: Synthesis of Metal Complexes

Another study focused on the synthesis of palladium complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity for cross-coupling reactions compared to traditional catalysts, highlighting the compound's utility in catalysis .

Mechanism of Action

The mechanism of action of Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyridinyl group may also play a role in binding to specific targets, enhancing the compound’s overall activity. The indolizinedicarboxylate moiety may contribute to the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The indolizine scaffold distinguishes this compound from other heterocyclic analogs:

  • 1,3,4-Oxadiazoles (e.g., derivatives from 3-(4-bromobenzoyl)propionic acid): These compounds lack the fused bicyclic indolizine system but share the 4-bromophenyl group. They exhibit anti-inflammatory and analgesic activity, suggesting that the bromophenyl moiety may contribute to targeting cyclooxygenase (COX) pathways .
  • 1,2,4-Triazoles (e.g., 3ha in ): These feature a triazole core with bromophenyl and nitrophenyl substituents. The tert-butyl and diisopropyl esters in 3ha highlight the role of bulky ester groups in solubility modulation, a factor relevant to the target compound’s pharmacokinetics .
  • Pyridazine/Isoxazole Derivatives (e.g., I-6230, I-6232): These ethyl benzoate derivatives incorporate pyridazine or isoxazole rings, which are structurally distinct from indolizine but share nitrogen-containing heterocycles. Such systems are often exploited for CNS or metabolic disorder targets .

Pharmacological Profiles

  • Anti-inflammatory Analogs : The 1,3,4-oxadiazole derivatives () demonstrate ulcerogenicity reduction compared to traditional NSAIDs, implying that the bromophenyl group enhances selectivity. This suggests that the target compound’s 4-bromobenzoyl group may similarly improve therapeutic indices .
  • Obesity-Targeted Compounds: Taranabant () includes a pyridinyl group and chlorophenyl substituents, targeting cannabinoid receptors. The pyridinyl moiety in the indolizine compound may similarly engage in π-π interactions or hydrogen bonding, though its specific target remains unconfirmed .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity/Application Reference
Indolizinedicarboxylate Indolizine 4-Bromobenzoyl, 2-pyridinyl, diisopropyl Undefined (structural analog) N/A
1,3,4-Oxadiazoles Oxadiazole 4-Bromophenyl, substituted phenyl Anti-inflammatory, Analgesic
1,2,4-Triazoles Triazole 4-Bromophenyl, 4-nitrophenyl, esters Synthetic intermediate
Pyridazine/Isoxazole Derivatives Benzoate derivatives Pyridazine, isoxazole, ethyl esters Undisclosed (CNS/metabolic)
Taranabant Propanamide Pyridinyl, chlorophenyl, cyanophenyl Obesity treatment

Research Findings and Implications

  • Substituent Impact : The 4-bromobenzoyl group is recurrent in anti-inflammatory agents (), while pyridinyl groups in Taranabant () and the indolizine compound suggest versatility in targeting diverse pathways.
  • Future studies could prioritize assays for COX inhibition (inspired by ) or cannabinoid receptor modulation (as in ).

Q & A

Basic: What synthetic methodologies are commonly employed to prepare indolizine derivatives like Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate?

Answer:
Indolizine derivatives are typically synthesized via cyclization reactions. For example, one-pot two-step reactions involving condensation of aldehydes (e.g., salicylaldehyde) with active methylene compounds, followed by cyclization under reflux conditions, are effective . Key steps include:

  • Esterification : Diisopropyl ester groups can be introduced via nucleophilic substitution using isopropyl halides or transesterification.
  • Functionalization : The 4-bromobenzoyl moiety is likely introduced via Friedel-Crafts acylation or Suzuki coupling, depending on the precursor.
  • Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product. Yields can be optimized by controlling reaction temperature and stoichiometry .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks. For example, aromatic protons (6.5–8.5 ppm) and ester carbonyl carbons (~168–170 ppm) are diagnostic .
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1750 cm1^{-1}) and pyridinyl C=N (~1600 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed vs. calculated m/zm/z) and fragmentation patterns .

Advanced: How can researchers address low yields during the synthesis of indolizine dicarboxylates?

Answer:
Low yields often stem from:

  • Side reactions : Competing polymerization or hydrolysis of intermediates. Mitigate by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Steric hindrance : Bulky substituents (e.g., diisopropyl esters) slow cyclization. Optimize via microwave-assisted synthesis or catalytic Lewis acids (e.g., ZnCl2_2) to accelerate reactions .
  • Purification challenges : Employ gradient elution in chromatography or fractional crystallization to separate isomers .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination using bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Serial dilutions in Mueller-Hinton broth or RPMI-1640 are standard .
  • Anti-inflammatory Activity : Use carrageenan-induced paw edema models or COX-2 inhibition assays. Derivatives of 3-(4-bromobenzoyl)propan-3-one have shown promise in reducing inflammation .
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Basic: How should this compound be stored to prevent degradation?

Answer:

  • Conditions : Store at –20°C under anhydrous conditions (desiccator with silica gel).
  • Solubility : Dissolve in DMSO or chloroform for long-term storage (avoid aqueous buffers to prevent ester hydrolysis) .
  • Stability Monitoring : Periodic 1H^1H-NMR or HPLC analysis to detect decomposition (e.g., free acid formation from ester hydrolysis) .

Advanced: What mechanistic hypotheses explain the bioactivity of indolizine derivatives?

Answer:

  • Antimicrobial Action : Proposed mechanisms include membrane disruption (via lipophilic ester groups) or inhibition of bacterial enzymes (e.g., DNA gyrase) .
  • Anti-inflammatory Effects : Bromobenzoyl groups may inhibit arachidonic acid metabolism, reducing prostaglandin synthesis .
  • Metal Chelation : The pyridinyl and indolizine moieties could chelate metal ions (e.g., Fe3+^{3+}), disrupting microbial iron homeostasis .

Basic: Are there known structural analogs of this compound with reported pharmacological data?

Answer:
Yes. For example:

  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate : Exhibits antibacterial activity (MIC = 16–32 µg/mL against S. aureus) .
  • Chiral 1,3-dioxolane derivatives : Show antifungal activity (MIC = 4.8–19.5 µg/mL against C. albicans) .

Advanced: How can synthetic byproducts be identified and minimized?

Answer:

  • Byproduct Identification : Use LC-MS or 1H^1H-NMR to detect impurities (e.g., unreacted starting materials or hydrolysis products) .
  • Minimization Strategies :
    • Optimize reaction time to prevent over-functionalization.
    • Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .

Basic: What computational tools can predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Software like ChemDraw or ACD/Labs estimates lipophilicity, critical for bioavailability.
  • Molecular Dynamics Simulations : Predict stability in biological matrices (e.g., plasma protein binding) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or bacterial topoisomerases) .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

Answer:

  • Prodrug Design : Convert esters to water-soluble salts (e.g., sodium or lysine derivatives).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

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